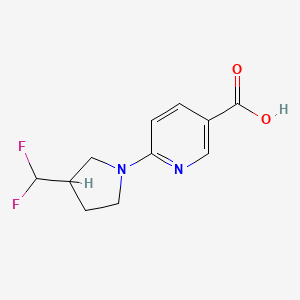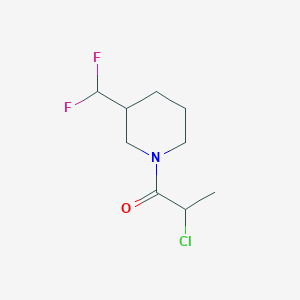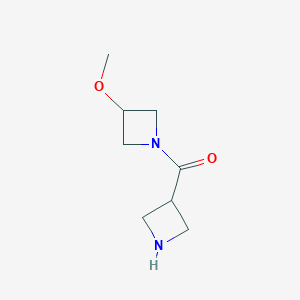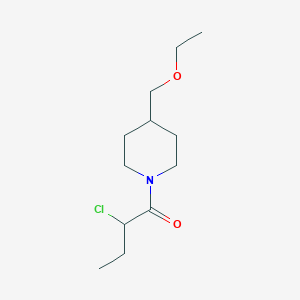
6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid
Overview
Description
6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with various targets due to the versatility of this scaffold .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the treatment of various diseases, suggesting they may interact with multiple pathways .
Biochemical Analysis
Biochemical Properties
6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluorinated pyrrolidine ring enhances its binding affinity and specificity towards certain biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, influencing their activity and modulating neurotransmission . Additionally, the compound’s interaction with cytochrome P450 enzymes can affect its metabolic stability and biotransformation .
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This interaction can lead to changes in intracellular calcium levels, impacting various downstream signaling cascades. Furthermore, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in energy production and utilization, potentially affecting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound’s fluorinated pyrrolidine ring allows it to form stable complexes with nicotinic acetylcholine receptors, leading to either inhibition or activation of these receptors . This interaction can result in changes in ion channel activity, influencing neurotransmitter release and synaptic transmission. Additionally, the compound can inhibit certain enzymes, such as cytochrome P450, affecting its own metabolism and potentially leading to the formation of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its activity for extended periods under controlled conditions. Its effects on cellular function may change over time, with potential alterations in gene expression and metabolic activity observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate neurotransmission and cellular metabolism without causing significant toxicity . At higher doses, it may exhibit toxic effects, including alterations in liver enzyme activity and potential neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetic properties, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into neurons, where it can exert its effects on nicotinic acetylcholine receptors . Additionally, binding to plasma proteins can affect its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with relevant biomolecules . These interactions can affect the compound’s activity and function, potentially leading to changes in cellular processes and signaling pathways .
Properties
IUPAC Name |
6-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-10(13)8-3-4-15(6-8)9-2-1-7(5-14-9)11(16)17/h1-2,5,8,10H,3-4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXOBYGGHKSDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)


![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)





